molecular formula C17H11F2N3O4S B1327085 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142210-22-7

4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

Cat. No.: B1327085
CAS No.: 1142210-22-7
M. Wt: 391.4 g/mol
InChI Key: PMCGHPATMOFOKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid involves several steps. One common method includes the reaction of 2,4-difluoroaniline with carbonylating agents to form the corresponding amide. This intermediate is then reacted with 1,3,4-thiadiazole derivatives under specific conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is unique due to its specific structural features, such as the presence of the 2,4-difluorophenyl group and the 1,3,4-thiadiazole moiety. Similar compounds include:

    2,4-Difluorophenyl derivatives: Compounds with similar fluorinated aromatic rings.

    1,3,4-Thiadiazole derivatives: Molecules containing the thiadiazole ring system.

    Benzoic acid derivatives: Compounds with the benzoic acid functional group.

These similar compounds may share some chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

4-[[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O4S/c18-10-3-6-13(12(19)7-10)20-15(23)16-22-21-14(27-16)8-26-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCGHPATMOFOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122613
Record name Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-22-7
Record name Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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